molecular formula C11H14ClF2N B2405471 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride CAS No. 2375273-63-3

3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride

Cat. No.: B2405471
CAS No.: 2375273-63-3
M. Wt: 233.69
InChI Key: IOMNPIPWBMYEPH-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to an indene ring system, along with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the fluorination of an indene derivative, followed by the introduction of the amine group and subsequent formation of the hydrochloride salt. The reaction conditions often involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and amination reagents like ammonia or primary amines. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
  • 2,2-Dimethyl-1H-inden-1-amine;hydrochloride
  • 3-Fluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride

Uniqueness

3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13;/h3-6,9H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNPIPWBMYEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C1(F)F)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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